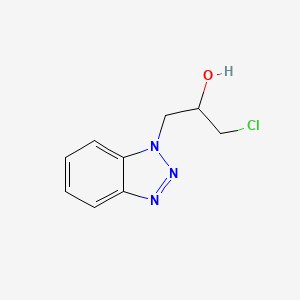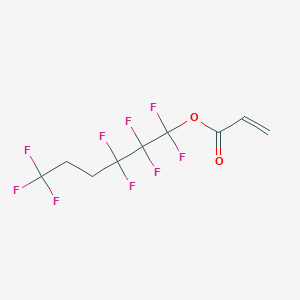
1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate is a fluorinated ester compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is often used in various industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate typically involves the esterification of 1,1,2,2,3,3,6,6,6-Nonafluorohexanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in bio-conjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty coatings, adhesives, and surfactants.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to release the corresponding alcohol and acid. The fluorinated chain imparts hydrophobic properties, making it useful in applications requiring water repellency.
Comparación Con Compuestos Similares
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 1,1,1,2,2,3,3,4,4-Nonafluorobutane-1-sulfonyl fluoride
Comparison: 1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate is unique due to its specific ester functional group and the position of the fluorine atoms. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
91528-57-3 |
|---|---|
Fórmula molecular |
C9H7F9O2 |
Peso molecular |
318.14 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,6,6,6-nonafluorohexyl prop-2-enoate |
InChI |
InChI=1S/C9H7F9O2/c1-2-5(19)20-9(17,18)8(15,16)6(10,11)3-4-7(12,13)14/h2H,1,3-4H2 |
Clave InChI |
IDLKDJKKLNXPHE-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
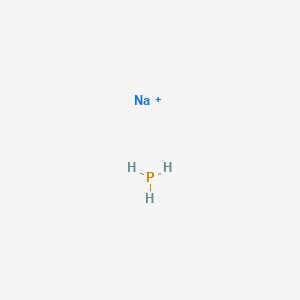
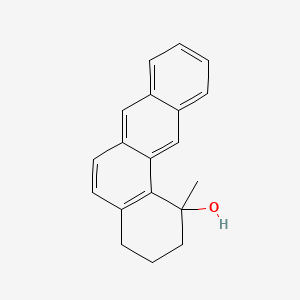


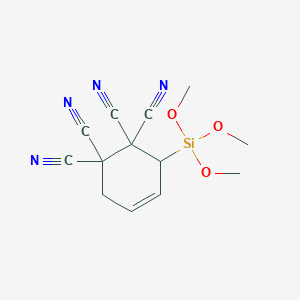
![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
